8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene features an 8-azabicyclo[3.2.1]oct-2-ene core, a bridged bicyclic structure known for its conformational rigidity and bioactivity.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-16-2-1-3-17(21)9-8-16)15-6-4-14(5-7-15)12-20-11-10-19-13-20/h1-2,4-7,10-11,13,16-17H,3,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRLKXIXWXUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization of 1,3-Dienes with Azadienophiles
A widely cited method involves the [4+2] cycloaddition of N-protected pyrrole derivatives with electron-deficient dienophiles. For example, reacting 1-(tert-butoxycarbonyl)-1H-pyrrole with methyl acrylate under argon at 80°C yields the bicyclic adduct with 68% enantiomeric excess when catalyzed by Jacobsen’s thiourea organocatalyst.
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C to 25°C
- Catalyst: (R,R)-Jacobsen thiourea (5 mol%)
- Yield: 72%
Ring-Closing Metathesis (RCM) of Diene Precursors
Alternative approaches employ Grubbs II catalyst to mediate RCM of N-allyl-2-vinylpyrrolidine derivatives. This method affords the bicyclic framework in 65% yield but requires rigorous exclusion of moisture.
Optimized Protocol :
- Substrate: N-Allyl-2-vinylpyrrolidine
- Catalyst: Grubbs II (3 mol%)
- Solvent: Toluene, reflux
- Reaction Time: 12 hours
Functionalization with the 1H-Imidazol-1-yl Group
Nucleophilic Substitution at the Benzyl Position
Mitsunobu reaction between 4-(hydroxymethyl)benzoyl-bicyclo intermediate and 1H-imidazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine provides reliable installation of the imidazole ring (65% yield).
Reaction Scheme :
- Substrate: 4-(Hydroxymethyl)benzoyl-8-azabicyclo[3.2.1]oct-2-ene
- Reagents: 1H-Imidazole, DEAD, PPh₃
- Solvent: THF, 0°C to 25°C
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An alternative route employs click chemistry to conjugate pre-formed 4-(azidomethyl)benzoyl derivatives with propargyl-imidazole. This method offers quantitative yields but requires toxic azide intermediates.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification utilizes reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (ACN/H₂O + 0.1% TFA). Retention time: 12.3 minutes.
Mobile Phase :
- 0–5 min: 10% ACN
- 5–20 min: 10% → 90% ACN
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 8.2 Hz, 2H, ArH)
- δ 7.45 (d, J = 8.2 Hz, 2H, ArH)
- δ 5.32 (s, 2H, CH₂Imidazole)
- δ 4.11–3.98 (m, 2H, bridgehead H)
Chemical Reactions Analysis
Types of Reactions
8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene: can undergo various chemical reactions, including:
Oxidation: The imidazole ring and phenyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The phenyl group may participate in π-π interactions, while the bicyclic octane structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for analogs vary widely (45–76%), influenced by substituent complexity. The target compound’s imidazole-benzoyl group may lower yield due to steric hindrance during coupling .
- Substituent Effects: Fluorinated or cyano groups (e.g., Compound 12) enhance lipophilicity, while imidazole (target compound) introduces polar interactions.
Key Observations :
- Receptor Targeting: The target compound’s imidazole group may confer unique binding to nAChRs or monoamine transporters compared to fluorophenyl or carbamate derivatives.
- Therapeutic Potential: Structural analogs show diverse applications, including CNS disorders (), inflammation (), and diagnostics (). The target compound’s imidazole-benzoyl motif could expand this range.
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